molecular formula C13H13NS B189470 3-Methyl-2-(phenylmethylthio)-pyridine CAS No. 117446-06-7

3-Methyl-2-(phenylmethylthio)-pyridine

Cat. No.: B189470
CAS No.: 117446-06-7
M. Wt: 215.32 g/mol
InChI Key: MMQNPBDWOQCQQX-UHFFFAOYSA-N
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Description

3-Methyl-2-(phenylmethylthio)-pyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H13NS and its molecular weight is 215.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

117446-06-7

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-benzylsulfanyl-3-methylpyridine

InChI

InChI=1S/C13H13NS/c1-11-6-5-9-14-13(11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3

InChI Key

MMQNPBDWOQCQQX-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)SCC2=CC=CC=C2

Canonical SMILES

CC1=C(N=CC=C1)SCC2=CC=CC=C2

Synonyms

3-Methyl-2-(phenylmethylthio)-pyridine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of NaH (2.4 g, 99 mmol) in 100 mL of DMF cooled to 0° C. is added benzylmercaptan (12.3 g, 99 mmol). The solution was allowed to warm to room temperature then recooled to 0° C. 2-Fluoro-3-methylpyridine in 10 mL DMF was added dropwise and stirred at room temperature overnight. The solution was diluted with H2O, extracted twice with Et2O, twice with EtOAc, and the combined organics washed twice with saturated NaHCO3, dried and concentrated. The resulting oil was flash chromatographed (10% Et2O/hexane (v/v)) to yield 16.3 g of the desired product. NMR (200 MHz, CDCl3) δ 2.24 (s, 3H), 4.50 (s, 2H), 6.9 (dd, 1H), 7.2 (m, 5H), 7.4 (d, 1H) and 8.3 (d, 1H).
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% in oil, 1.44 g) in tetrahydrofuran (45 mL) was added dropwise phenylmethanethiol (465 mg) at room temperature and the mixture was stirred for 15 min. 2-Bromo-3-methylpyridine (2.0 g) was added to the reaction mixture, and the mixture was stirred at 60° C. for 1.5 hr. The reaction mixture was diluted with water, and concentrated under reduced pressure. The residual aqueous layer was extracted twice with ethyl acetate. Combined organic layers were washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-hexane-ethyl acetate=97:3) to give the title compound as a gray oil (yield 1.79 g, 72%).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Synthesis routes and methods III

Procedure details

A suspension of 4.8 g (100 mmole) of sodium hydride in 50 mls of dimethylformamide was cooled to 0° and 11.6 ml (100 mmole) of benzyl mercaptan was added dropwise at 0°. After addition was complete, the reaction mixture was allowed to warm to 25° and stirred at this temperature for 1 hour. The reaction mixture was then re-cooled to 0° and 10.0 g (91 mmole) of 2-fluoro-3-methyl pyridine was added dropwise. The mixture was allowed to warm to 25° and stirred at this temperature for 18 hours. The mixture was poured into 100 mls of water and extracted twice with ethyl ether and ethylacetate. The combined organic extracts were washed with a saturated solution of sodium bicarbonate and dried over sodium sulfate. Concentration gave 24 g of a yellow oil. Flash chromatography in a 10% ethyl ether/hexanes mixture gave 6.3 g clear oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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